Cas no 1989671-49-9 (methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate)
methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidineacetic acid, 1-(2,2,2-trifluoroethyl)-, methyl ester
- methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate
- methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate
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- MDL: MFCD30342647
- Inchi: 1S/C10H16F3NO2/c1-16-9(15)6-8-2-4-14(5-3-8)7-10(11,12)13/h8H,2-7H2,1H3
- InChI Key: DCLZRICNDCZHST-UHFFFAOYSA-N
- SMILES: N1(CC(F)(F)F)CCC(CC(OC)=O)CC1
methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM472930-1g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95%+ | 1g |
$485 | 2022-09-01 | |
| Enamine | EN300-302314-0.05g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 0.05g |
$76.0 | 2023-09-06 | |
| Enamine | EN300-302314-0.1g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 0.1g |
$113.0 | 2023-09-06 | |
| Enamine | EN300-302314-0.25g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 0.25g |
$162.0 | 2023-09-06 | |
| Enamine | EN300-302314-0.5g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 0.5g |
$310.0 | 2023-09-06 | |
| Enamine | EN300-302314-1.0g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-302314-2.5g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 2.5g |
$810.0 | 2023-09-06 | |
| Enamine | EN300-302314-5.0g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 5.0g |
$1199.0 | 2023-02-25 | |
| Enamine | EN300-302314-10.0g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 10.0g |
$1778.0 | 2023-02-25 | |
| Enamine | EN300-302314-1g |
methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate |
1989671-49-9 | 95% | 1g |
$414.0 | 2023-09-06 |
methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate
Research Brief on Methyl 2-1-(2,2,2-Trifluoroethyl)piperidin-4-ylacetate (CAS: 1989671-49-9): Recent Advances and Applications
Methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate (CAS: 1989671-49-9) is a compound of significant interest in the chemical, biological, and pharmaceutical fields due to its unique structural features and potential therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings on this compound, providing insights into its current applications and future prospects.
The compound's structure, characterized by a piperidine core and a trifluoroethyl group, offers distinct advantages in drug design, including enhanced metabolic stability and improved binding affinity to target proteins. Recent synthetic methodologies have focused on optimizing the yield and purity of methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate, with advancements in catalytic processes and green chemistry techniques. These developments are critical for scaling up production and ensuring reproducibility in preclinical studies.
Pharmacological evaluations have revealed that methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate exhibits notable activity in modulating central nervous system (CNS) targets, particularly in the context of neurodegenerative diseases and psychiatric disorders. In vitro and in vivo studies have demonstrated its potential as an inhibitor of key enzymes involved in neurotransmitter regulation, suggesting its utility in treating conditions such as Alzheimer's disease and depression. Furthermore, its pharmacokinetic profile, including bioavailability and blood-brain barrier penetration, has been investigated to assess its suitability for clinical development.
Recent collaborations between academic institutions and pharmaceutical companies have accelerated the translation of these findings into therapeutic applications. For instance, methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate has been incorporated into drug discovery pipelines targeting novel CNS therapies. Additionally, its role as a building block in the synthesis of more complex molecules has expanded its relevance in medicinal chemistry, enabling the development of derivatives with enhanced efficacy and reduced side effects.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research aims to address these gaps through advanced computational modeling, high-throughput screening, and structural-activity relationship (SAR) studies. The integration of multi-omics data and artificial intelligence (AI) tools is expected to further refine the understanding of this compound's biological interactions and potential off-target effects.
In conclusion, methyl 2-1-(2,2,2-trifluoroethyl)piperidin-4-ylacetate (CAS: 1989671-49-9) represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its continued exploration holds the potential to yield innovative treatments for a range of medical conditions, underscoring the importance of sustained research efforts in this area. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ensuring that this compound's full therapeutic potential is realized.
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